
2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, also known as DMP-3-CNP, is a nitrile compound used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 71°C and a boiling point of 202°C. As a nitrile, it is a versatile compound with an array of characteristics that make it useful in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Atmospheric Chemistry and Environmental Impact
Nitrophenols, including compounds similar to 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, have been studied for their occurrence and behavior in the atmosphere. Research indicates that atmospheric nitrophenols can originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. These processes contribute to environmental pollution and have implications for atmospheric chemistry, potentially impacting air quality and human health (Harrison et al., 2005).
Water Technology and Environmental Safety
Nitrosamines, a category that includes similar structures, pose significant concerns in water technology due to their high genotoxicity and association with cancer risks. They are identified as disinfection by-products in water treatment processes, highlighting the need for advanced methods to mitigate their presence in drinking water. This research underscores the importance of understanding the formation and removal of such compounds to ensure water safety (Nawrocki & Andrzejewski, 2011).
Photolytic Protection and Synthetic Chemistry
Compounds like 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile are explored for their photolytic properties, particularly in the context of protecting groups in synthetic chemistry. The use of photosensitive protecting groups, including nitrophenyl derivatives, demonstrates significant promise in facilitating complex chemical syntheses by enabling selective activation and deactivation of functional groups (Amit, Zehavi, & Patchornik, 1974).
Agricultural and Environmental Monitoring
In agricultural contexts and environmental monitoring, understanding the behavior and impact of nitro compounds, including those similar to 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, is crucial. For instance, nitrous oxide emissions from aquaculture, which involve nitro compounds as intermediates, are a significant source of greenhouse gases. This area of research is vital for developing strategies to reduce environmental footprints and mitigate climate change impacts (Hu et al., 2012).
Hazard and Safety Studies
The potential hazards of mixing nitric acid with organic compounds, demonstrating the explosive potential of nitro compounds, underline the importance of safety protocols in chemical handling and storage. These studies serve as a cautionary tale for industries and laboratories, emphasizing the need for rigorous safety measures and awareness of chemical reactivity (Hedlund et al., 2014).
Eigenschaften
IUPAC Name |
2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-14(2,3)13(18)10(8-16)6-9-4-5-11(15)12(7-9)17(19)20/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYONAMSWENHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

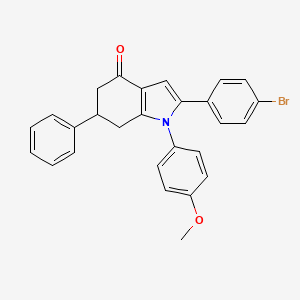
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2700695.png)
![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B2700696.png)
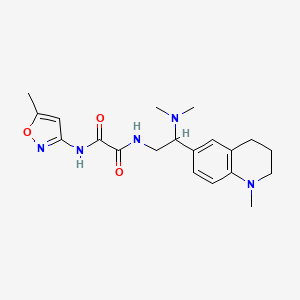
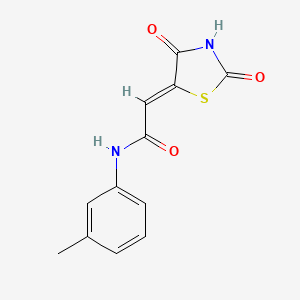
![Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate](/img/structure/B2700700.png)

![N-[(4-Methoxy-1-benzothiophen-7-yl)methyl]prop-2-enamide](/img/structure/B2700703.png)
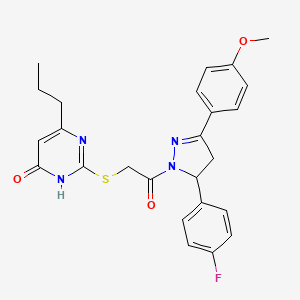
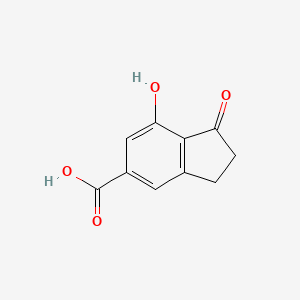
![6-(imidazo[1,2-a]pyridin-2-ylmethoxy)-2,3-dihydro-1H-inden-1-one](/img/structure/B2700708.png)
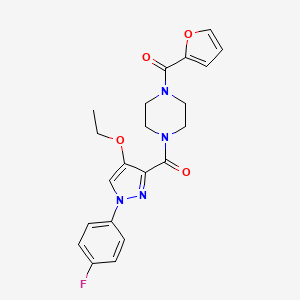
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-ol](/img/structure/B2700711.png)
![((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)(4-propylphenyl)methanone](/img/structure/B2700712.png)